molecular formula C43H85N2O9P B1504118 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate CAS No. 115288-21-6

2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate

Cat. No.: B1504118
CAS No.: 115288-21-6
M. Wt: 805.1 g/mol
InChI Key: IVLBQYFFAUWDCA-RRHRGVEJSA-N
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Description

16:0 Caproylamine PE belongs to the class of head group modified functionalized lipids, which are commonly used as reporting molecules. Caproylamine is a lipid with free amino group on the lipid head. This free amino group enables 16:0 caproylamine PE to interact with biomolecules that are important for drug delivery or target tissue specificity.
16:0 Caproylamine PE is a head group modified functionalized lipid. Caproylamine is a lipid containing free amino group on the lipid head, providing the flexibility to bind biomolecules that are important for drug delivery or target tissue specificity.

Mechanism of Action

Target of Action

Amines, which are part of the compound’s structure, are known to act as nucleophiles . They can interact with various biological targets, such as enzymes and receptors, and influence their function.

Mode of Action

The compound’s interaction with its targets can be influenced by its amine group. Amines are weak bases and good nucleophiles, meaning they can donate an electron pair to an electrophile . This can result in the formation of new bonds and changes in the target molecule’s structure and function .

Biochemical Pathways

Amines can participate in various reactions, such as the formation of imine derivatives when they react with aldehydes and ketones . These reactions can influence multiple biochemical pathways and have downstream effects.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s ionization state and, therefore, its reactivity . Additionally, factors such as temperature and the presence of other molecules can influence the compound’s stability and interactions with its targets.

Properties

IUPAC Name

2-(6-azaniumylhexanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H85N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-42(47)51-38-40(39-53-55(49,50)52-37-36-45-41(46)32-28-27-31-35-44)54-43(48)34-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39,44H2,1-2H3,(H,45,46)(H,49,50)/t40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLBQYFFAUWDCA-RRHRGVEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H85N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677162
Record name 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115288-21-6
Record name 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
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2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate

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